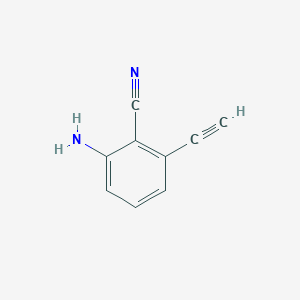

2-Amino-6-ethynylbenzonitrile

描述

Structure

3D Structure

属性

分子式 |

C9H6N2 |

|---|---|

分子量 |

142.16 g/mol |

IUPAC 名称 |

2-amino-6-ethynylbenzonitrile |

InChI |

InChI=1S/C9H6N2/c1-2-7-4-3-5-9(11)8(7)6-10/h1,3-5H,11H2 |

InChI 键 |

KVJKPSYLJPOPBS-UHFFFAOYSA-N |

规范 SMILES |

C#CC1=C(C(=CC=C1)N)C#N |

产品来源 |

United States |

Synthetic Methodologies for the Preparation of 2 Amino 6 Ethynylbenzonitrile

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis of 2-amino-6-ethynylbenzonitrile (B6173220) reveals several logical disconnection points, primarily centered around the carbon-carbon triple bond and the carbon-nitrogen bond of the amino group. The most common strategy involves disconnecting the ethynyl (B1212043) group, leading to a 2-amino-6-halobenzonitrile precursor. This approach is favored due to the well-established and versatile nature of cross-coupling reactions for the formation of C(sp)-C(sp²) bonds.

Classical Stepwise Synthesis Protocols

The stepwise construction of this compound often relies on a series of well-defined transformations, allowing for controlled introduction of the required functional groups.

Strategic Introduction of the Ethynyl Group via Halogenated Benzonitrile (B105546) Precursors

A prevalent method for installing the ethynyl moiety involves the use of a protected or terminal alkyne and a halogenated 2-aminobenzonitrile (B23959) derivative. The halogen, typically bromine or iodine, serves as a handle for a subsequent cross-coupling reaction. For instance, 2-amino-6-bromobenzonitrile (B1277456) or 2-amino-6-iodobenzonitrile (B597855) can be coupled with a suitable alkyne source. To prevent side reactions, the terminal alkyne is often used in its silylated form, such as trimethylsilylacetylene (B32187) (TMSA). The silyl (B83357) protecting group can then be readily removed under mild basic conditions to yield the terminal alkyne.

Methods for Installing the Amino Group on Substituted Ethynylbenzonitriles

The introduction of the amino group onto a pre-functionalized ethynylbenzonitrile scaffold represents an alternative synthetic route. This can be achieved through nucleophilic aromatic substitution (SNAAr) on a suitably activated precursor, such as a 2-halo-6-ethynylbenzonitrile. The success of this approach is contingent on the electronic nature of the aromatic ring and the reaction conditions employed. Metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can also be employed to form the C-N bond under milder conditions.

Sequential Functionalization of Benzonitrile Core Scaffolds

Building the target molecule from a simpler benzonitrile core involves a carefully planned sequence of reactions. This could begin with the introduction of one functional group, followed by the installation of the second at the desired position. For example, one could start with a halogenated benzonitrile, introduce the ethynyl group via a coupling reaction, and then perform a nitration followed by reduction to install the amino group. The order of these steps is crucial to manage the directing effects of the substituents and to avoid unwanted side reactions.

Catalytic Coupling Strategies for Ethynylation

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of this compound is no exception, with palladium-catalyzed cross-coupling reactions being the cornerstone of its preparation.

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, this reaction typically involves the coupling of a 2-amino-6-halobenzonitrile with a terminal alkyne, often trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The copper(I) salt, typically CuI, is crucial for the catalytic cycle. A variety of bases can be used, with amines such as triethylamine (B128534) or diisopropylamine (B44863) often serving as both the base and the solvent.

A typical reaction procedure involves stirring the 2-amino-6-halobenzonitrile, the alkyne, the palladium catalyst, and the copper(I) iodide in a suitable solvent and base under an inert atmosphere. The reaction is often heated to ensure complete conversion. Following the coupling, if a protected alkyne like TMSA is used, a deprotection step is necessary, which is usually accomplished by treatment with a mild base like potassium carbonate in methanol (B129727).

Below is a representative table of reaction conditions that have been employed for the Sonogashira coupling of related substrates, which can be adapted for the synthesis of this compound.

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 96 |

| 2-Iodoaniline | Phenylacetylene | (PPh₃)₂CuBH₄ | DBU | - | 120 | >99 |

This table presents data for analogous reactions and serves as a guide for the synthesis of this compound.

Optimization of Ligand and Catalyst Systems

The efficiency of the Sonogashira coupling is highly dependent on the palladium catalyst and its associated ligands. While traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common, research has focused on developing more active and stable catalytic systems. libretexts.org The goal is to achieve high turnover numbers and frequencies, even with challenging substrates like aryl chlorides, under milder conditions. organic-chemistry.org

Ligand design plays a pivotal role in catalyst performance. Electron-rich and sterically bulky phosphine (B1218219) ligands can accelerate the rate-limiting oxidative addition step and promote the dissociation of the active palladium(0) species. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective alternatives to phosphine ligands, offering strong σ-donor properties that create stable and highly active palladium complexes capable of catalyzing reactions even with less reactive aryl bromides and chlorides. nih.govlibretexts.org For instance, specific NHC-Pd-PPh₃ complexes have been shown to be effective in the copper-free Sonogashira coupling of aryl bromides. nih.gov The development of air-stable palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl, facilitates the rapid formation of a monoligated active L₁Pd⁰ catalyst, enabling reactions at room temperature. acs.org

| Ligand Type | Common Examples | Key Advantages | Typical Substrates | Reference |

|---|---|---|---|---|

| Triphenylphosphines | Triphenylphosphine (PPh₃) | Widely available, well-understood | Aryl Iodides, Aryl Bromides | libretexts.org |

| Bulky, Electron-Rich Phosphines | Tri-tert-butylphosphine (P(t-Bu)₃), S-Phos | High activity, enables coupling of aryl chlorides | Aryl Bromides, Aryl Chlorides | libretexts.orgresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High stability, effective for challenging substrates | Aryl Bromides, Aryl Chlorides | nih.govlibretexts.org |

| β-Oxoiminatophosphanes | (See reference) | High turnover frequency, effective at low catalyst loading | Aryl Iodides, Bromides, and Chlorides | organic-chemistry.org |

Co-catalyst (e.g., Copper) Influence and Control

However, the presence of copper is not without drawbacks. A significant side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling). wikipedia.orgnih.gov This process consumes the alkyne substrate, reduces the yield of the desired product, and complicates purification. Consequently, controlling the influence of copper or eliminating it entirely has been a major focus of methodological development. wikipedia.org

Substrate Scope and Limitations in Ethynylbenzonitrile Synthesis

The success of synthesizing this compound via Sonogashira coupling is dictated by the reactivity of the starting materials. The aryl halide precursor, 2-amino-6-halobenzonitrile, is a key component. The general reactivity trend for the halide is I > Br > OTf > Cl. libretexts.org Aryl iodides are the most reactive and couple under the mildest conditions, but they are also the most expensive and least stable. libretexts.org Aryl bromides offer a balance of reactivity and cost. acs.org Aryl chlorides are economically attractive but are the least reactive due to the strong C-Cl bond, often requiring more active catalysts, specialized ligands, and higher temperatures. libretexts.orgorganic-chemistry.org

The functional groups on the aryl halide also influence the reaction. Electron-withdrawing groups, such as the nitrile group in the target compound, generally increase the rate of oxidative addition and improve coupling efficiency. researchgate.net Conversely, electron-donating groups, like the amino group, can slow the reaction. researchgate.net The terminal alkyne partner generally shows broad functional group compatibility. libretexts.org For the synthesis of the title compound, a protected acetylene (B1199291) such as trimethylsilylacetylene is often used, followed by a deprotection step.

Alternative Metal-Catalyzed Ethynylation Approaches (e.g., Copper-Free Methods)

To circumvent the issues associated with copper co-catalysts, significant effort has been invested in developing copper-free Sonogashira reactions. nih.gov These methods rely on highly active palladium catalyst systems that can facilitate the coupling without the need for a copper acetylide intermediate. researchgate.net

Success in copper-free conditions is often achieved by using bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands. libretexts.orgacs.org These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can activate the alkyne directly. The choice of base and solvent is also critical; for example, a system using a palladium precatalyst with di-tert-butylneopentylphosphine (B1584642) (DTBNpP) in DMSO with an amine base has proven effective for coupling aryl bromides at room temperature. acs.org While palladium remains the dominant metal, other transition metals have been explored as less expensive and more environmentally benign alternatives, although their application to this specific synthesis is less documented. researchgate.net

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability, prompting the adaptation of classical reactions to align with green chemistry principles. This includes minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Development of Solvent-Free or Aqueous Reaction Systems

A key green chemistry approach is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents like water. chu.edu.cn Sonogashira reactions have been successfully performed in aqueous media, often using water-soluble ligands or surfactants to overcome the poor solubility of organic substrates. rsc.orgrsc.org For example, a palladium complex with a water-soluble sulfo-fluorenylphosphine ligand has been used for copper-free Sonogashira couplings in a water/isopropanol mixture. rsc.org Palladium nanoparticles have also been employed as recyclable catalysts for Sonogashira reactions in water. nih.gov In some cases, reactions can be performed under solvent-free (neat) conditions, particularly with liquid substrates, which drastically reduces solvent waste. organic-chemistry.org

Application of Non-Conventional Energy Sources (e.g., Microwave-Assisted Synthesis, Photochemical Routes)

Non-conventional energy sources offer alternatives to conventional heating for accelerating chemical reactions. Microwave irradiation has become a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes. ijpsjournal.comanalis.com.my This rapid, localized heating can improve yields and minimize the formation of side products. nih.gov The synthesis of 2-alkynylnitrile derivatives has been successfully achieved using microwave-assisted methods, highlighting the potential for this technology in the preparation of this compound. researchgate.net

Photochemical routes, which use light to initiate reactions, represent another green approach. While less common for Sonogashira-type couplings, photocatalysis is an expanding field in organic synthesis. nih.gov The development of new photocatalysts could potentially enable the synthesis of aryl alkynes under very mild, ambient temperature conditions, further reducing the energy footprint of the process.

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| Aqueous Systems | Using water as a solvent, often with water-soluble ligands or surfactants. | Reduces use of VOCs, environmentally benign, improved safety. | rsc.orgrsc.org |

| Solvent-Free Reactions | Reaction is run without a solvent (neat). | Eliminates solvent waste, simplifies workup, high atom economy. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Drastically reduced reaction times, often higher yields, fewer side products. | ijpsjournal.comresearchgate.net |

| Photochemical Routes | Use of light to drive the reaction, often with a photocatalyst. | Mild reaction conditions (ambient temperature), potential for unique reactivity. | nih.gov |

Atom Economy and Waste Minimization Strategies

The principles of green chemistry, particularly atom economy and waste minimization, are central to the modern synthesis of this compound. The Sonogashira coupling, while highly effective, traditionally involves the use of catalysts, bases, and solvents that can contribute to waste generation.

Waste Minimization: The primary sources of waste in the synthesis of this compound are the solvent, the base used to promote the reaction, and byproducts from side reactions. Traditional Sonogashira reactions often employ amine bases like triethylamine, which can be both a reagent and a solvent. scirp.org Research into more sustainable approaches has focused on several key areas:

Catalyst Selection and Recycling: The use of heterogeneous catalysts, where the palladium and copper catalysts are immobilized on a solid support, facilitates easier separation and recycling, reducing metal contamination in the product and waste streams. unisi.itresearchgate.net

Solvent Choice: A shift towards greener solvents or even solvent-free conditions is a significant strategy for waste reduction. Water has been explored as a solvent for Sonogashira couplings, offering environmental benefits and sometimes enhanced reactivity. unisi.it

Base Selection: Investigating alternative, more environmentally benign bases, or using catalytic amounts of a stronger, non-volatile base can minimize waste.

A comparative analysis of different synthetic approaches highlights the advantages of newer methodologies in terms of waste reduction.

| Strategy | Traditional Method | Greener Alternative | Waste Reduction Benefit |

|---|---|---|---|

| Catalyst | Homogeneous Pd/Cu catalysts | Heterogeneous supported Pd/Cu catalysts | Facilitates catalyst recovery and reuse, reduces metal waste. |

| Solvent | Organic solvents (e.g., DMF, THF) | Water, or solvent-free conditions | Reduces volatile organic compound (VOC) emissions and solvent waste. |

| Base | Stoichiometric amine bases (e.g., triethylamine) | Catalytic amounts of stronger, non-volatile bases | Decreases the volume of basic waste generated. |

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful optimization of the reaction process to ensure high yield, purity, and cost-effectiveness.

Enhancement of Reaction Yield and Selectivity

The yield and selectivity of the Sonogashira coupling for the synthesis of this compound are critically dependent on several reaction parameters. The reaction involves the coupling of an aryl halide (e.g., 2-amino-6-bromobenzonitrile or 2-amino-6-iodobenzonitrile) with a terminal alkyne.

Catalyst System: The choice of palladium and copper catalysts and their respective ligands is paramount. For instance, palladium catalysts like Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI) are commonly employed. nih.gov The catalyst loading is a key parameter to optimize; lower catalyst concentrations are economically favorable but may require longer reaction times or higher temperatures. scirp.org

Reaction Conditions:

Base: The selection of the base is crucial. While amine bases like triethylamine are common, other bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been shown to be effective, in some cases leading to higher yields. nih.gov

Solvent: The solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like dimethylformamide (DMF) are often used. scirp.org

Temperature: The reaction temperature is typically optimized to achieve a reasonable reaction rate without promoting side reactions, such as the homocoupling of the alkyne (Glaser coupling).

A systematic study of these parameters is essential for maximizing the yield of this compound while minimizing the formation of impurities. The table below summarizes typical conditions and their impact on the reaction outcome.

| Parameter | Condition | Effect on Yield and Selectivity |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | Catalyst choice affects reaction rate and efficiency. |

| Copper Co-catalyst | CuI | Essential for activating the alkyne; concentration needs optimization. |

| Base | Triethylamine, DBU | Influences the rate of alkyne deprotonation and catalyst stability. |

| Solvent | DMF, Acetonitrile | Affects solubility of reactants and catalyst, influencing reaction kinetics. |

| Temperature | Room temperature to 120°C | Higher temperatures increase reaction rate but may lead to side products. |

For example, a study on the Sonogashira coupling of 2-amino-3-bromopyridines, a structurally similar substrate, demonstrated that optimizing the catalyst loading and the choice of base and solvent could lead to yields of up to 96%. scirp.org

Strategies for Purification and Isolation of this compound

The purification of this compound from the crude reaction mixture is a critical step to obtain a product of high purity. The primary impurities to be removed include residual starting materials, the catalyst, the base, and any side products, such as the homocoupled alkyne.

Standard Purification Techniques:

Extraction: An initial workup often involves partitioning the reaction mixture between an organic solvent and an aqueous solution to remove the inorganic base and its salts.

Chromatography: Column chromatography on silica (B1680970) gel is a common and effective method for separating the desired product from closely related impurities. nih.gov A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is typically used as the eluent.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to achieve high purity.

The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities. For larger-scale production, chromatographic methods may be less practical, and crystallization or distillation (if applicable) would be preferred.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers several advantages for the synthesis of this compound, particularly for scale-up, safety, and process control. The Sonogashira reaction is well-suited for adaptation to a flow process. nih.gov

In a typical continuous flow setup, solutions of the reactants and the catalyst are pumped through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivity compared to batch processes. Furthermore, the use of packed-bed reactors containing a heterogeneous catalyst can simplify product purification by retaining the catalyst within the reactor. unisi.itresearchgate.net

The benefits of continuous flow synthesis for this reaction include:

Enhanced Safety: Better control over reaction exotherms and the ability to handle hazardous reagents like acetylene gas more safely.

Improved Efficiency: Shorter reaction times due to efficient mixing and heat transfer.

Consistent Product Quality: Tighter control over reaction parameters leads to more reproducible results.

Facilitated Scale-Up: Production can be increased by running the flow reactor for longer periods or by using parallel reactors, a concept known as "scaling out."

Research has demonstrated the successful implementation of continuous flow Sonogashira couplings, highlighting the potential for a more efficient and sustainable manufacturing process for this compound and related compounds. unisi.itresearchgate.net

Mechanistic Investigations of 2 Amino 6 Ethynylbenzonitrile Synthesis and Transformation Reactions

Kinetic Studies for Reaction Pathway Elucidation

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative insights into the rates of chemical transformations and the factors that influence them. For the synthesis of 2-amino-6-ethynylbenzonitrile (B6173220), which is commonly achieved through a Sonogashira coupling of a protected 2-amino-6-halobenzonitrile with a suitable acetylene (B1199291) source, kinetic analysis would be invaluable.

Determination of Rate Laws and Order of Reactions

The rate law for the synthesis of this compound would be determined by systematically varying the concentrations of the reactants (e.g., the aryl halide, the alkyne, the palladium catalyst, the copper co-catalyst, and the base) and observing the effect on the initial reaction rate. This method, known as the method of initial rates, allows for the determination of the order of the reaction with respect to each reactant.

Rate = k[Aryl Halide]x[Alkyne]y[Pd Catalyst]z[Base]w

where k is the rate constant, and x, y, z, and w are the reaction orders for each component.

Table 1: Hypothetical Rate Law Data for the Synthesis of this compound

| Experiment | [Aryl Halide] (M) | [Alkyne] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 | R |

| 2 | 0.2 | 0.1 | 1 | 2R |

| 3 | 0.1 | 0.2 | 1 | R |

This table illustrates how the method of initial rates could be used. In this hypothetical example, the reaction is first order in the aryl halide and the palladium catalyst, and zero order in the alkyne.

Measurement of Activation Energies and Thermodynamic Parameters

The activation energy (Ea) for the synthesis of this compound would be determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the gas constant.

Thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation could be determined from the temperature dependence of the rate constant using the Eyring equation. These parameters provide insight into the nature of the transition state. For instance, a large negative ΔS‡ might suggest a highly ordered transition state, which is common in associative mechanisms.

Table 2: Representative Activation and Thermodynamic Parameters for Sonogashira Coupling Reactions

| Reaction System | Activation Energy (Ea) (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| Aryl Iodide Coupling | 48 - 62 | - | -71 to -39 |

| Aryl Bromide Coupling | 54 - 82 | - | -55 to 11 |

This data, from studies on various aryl halides, indicates that the activation energy generally increases from iodide to chloride, reflecting the difference in bond strength. Similar trends would be expected for the synthesis of this compound.

Isotopic Labeling and Crossover Experiments for Mechanistic Insights

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a reaction. wikipedia.org In the context of this compound synthesis, one could use a deuterated alkyne (e.g., TMS-acetylene-d1) or a ¹³C-labeled aryl halide. Analysis of the product distribution by mass spectrometry or NMR spectroscopy would reveal how these labeled atoms are incorporated, providing evidence for or against proposed intermediates and pathways.

Crossover experiments are designed to distinguish between intramolecular and intermolecular processes. For a transformation reaction of this compound, one could run a reaction with a mixture of an isotopically labeled substrate and an unlabeled substrate. If the products show a scrambling of the isotopic label, it would suggest an intermolecular mechanism. Conversely, if the label remains exclusively on the products derived from the labeled starting material, an intramolecular pathway is likely.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques allow for the real-time observation of a reaction as it occurs, providing valuable information about the formation and consumption of reactants, intermediates, and products without the need for quenching and sampling.

Real-Time FT-IR Spectroscopy for Intermediate Detection

Real-time Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for monitoring changes in functional groups. For the synthesis of this compound, the disappearance of the C-X (where X is a halide) stretching vibration of the starting material and the appearance of the characteristic C≡C stretching vibration of the alkyne in the product could be monitored. Furthermore, the formation of transient intermediates, such as palladium-acetylide complexes, might be observable under favorable conditions, providing direct evidence for their involvement in the catalytic cycle.

NMR Spectroscopy for Monitoring Reactant Consumption and Product Formation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantitative analysis of reaction mixtures. By acquiring NMR spectra at regular intervals during the synthesis of this compound, the concentration of reactants and products can be accurately determined over time. This data is essential for detailed kinetic modeling. Specific resonances for the protons or carbons in the starting materials and the product would be integrated and plotted against time to generate reaction profiles. This technique can also be used to detect and characterize any significant side products or intermediates that accumulate to detectable concentrations.

Computational Mechanistic Modeling

Computational mechanistic modeling has become an indispensable tool for elucidating the intricate details of chemical reactions. In the context of this compound, density functional theory (DFT) is a commonly employed method to investigate its synthesis, often achieved through a Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex.

Prediction and Characterization of Transition States

A critical aspect of computational mechanistic modeling is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of a reaction. For the synthesis of this compound via a Sonogashira coupling, computational methods can predict the geometries and energies of the transition states for each elementary step.

For instance, in the oxidative addition step, where the aryl halide adds to the palladium(0) catalyst, a three-centered transition state is typically involved. DFT calculations can precisely map the bond-breaking and bond-forming processes occurring at this stage. The calculated vibrational frequencies of the transition state structure are used to confirm its identity, as a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Below is a hypothetical data table summarizing calculated activation energies for the key transition states in the Sonogashira synthesis of this compound, based on DFT calculations for analogous systems.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Oxidative Addition | TS-OA | 15.2 | -350 |

| Transmetalation | TS-TM | 12.8 | -280 |

| Reductive Elimination | TS-RE | 18.5 | -410 |

This table presents hypothetical data based on typical values found in computational studies of Sonogashira reactions.

Mapping of Potential Energy Surfaces for Synthetic Pathways

A potential energy surface (PES) provides a comprehensive landscape of the energy of a system as a function of the positions of its atoms. By mapping the PES for the synthesis of this compound, chemists can visualize the entire reaction pathway, including reactants, intermediates, transition states, and products.

Computational methods allow for the systematic exploration of the PES, identifying the minimum energy pathways for the reaction. This can be particularly useful for understanding reaction selectivity, especially when multiple reaction pathways are possible. For example, in the case of intramolecular cyclization reactions of this compound, mapping the PES can help predict whether a 5- or 6-membered ring is more likely to form by comparing the activation barriers of the competing pathways.

The following is a representative potential energy surface diagram for a key step in a hypothetical transformation of this compound, illustrating the energetic profile of the reaction.

A potential energy surface diagram would be inserted here, visually representing the energy changes as the reaction progresses from reactants to products, passing through transition states and intermediates.

Solvent and Ligand Effects on Reaction Energetics and Selectivity

The choice of solvent and ligands can have a profound impact on the outcome of a chemical reaction. Computational modeling is a powerful tool for systematically investigating these effects on the synthesis and transformation of this compound.

Solvent Effects: Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states to varying degrees. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to simulate the effect of the solvent environment. These models treat the solvent as a continuous dielectric medium, which can significantly alter the calculated energetics of a reaction. For instance, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction.

Ligand Effects: In palladium-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the catalyst's reactivity and selectivity. Computational studies can systematically vary the electronic and steric properties of the ligands to understand their influence. For example, electron-donating ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step. Conversely, bulky ligands can influence the regioselectivity of a reaction by sterically hindering certain reaction pathways.

The table below presents hypothetical data from a computational study on the effect of different phosphine (B1218219) ligands on the activation energy of the rate-determining step in the synthesis of this compound.

| Ligand | Electronic Parameter (Tolman's ν) | Steric Parameter (Cone Angle, °) | Calculated Activation Energy (kcal/mol) |

| PPh₃ | 2067 | 145 | 18.5 |

| P(t-Bu)₃ | 2056 | 182 | 16.2 |

| PCy₃ | 2064 | 170 | 17.1 |

This table contains hypothetical data illustrating the trends often observed in computational studies of ligand effects in palladium-catalyzed cross-coupling reactions.

Advanced Spectroscopic and Structural Characterization Methodologies of 2 Amino 6 Ethynylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules in both solution and the solid state. A multi-faceted approach, employing a variety of NMR experiments, is necessary to fully characterize 2-Amino-6-ethynylbenzonitrile (B6173220).

High-resolution one-dimensional NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the acetylenic proton. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), cyano (-CN), and ethynyl (B1212043) (-C≡CH) groups. The aromatic region will likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The amino protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The acetylenic proton is expected to resonate in a characteristic upfield region compared to aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons will resonate in the typical downfield region, with their specific chemical shifts influenced by the attached substituents. The quaternary carbons, those bonded to the amino, cyano, and ethynyl groups, can be distinguished from the protonated aromatic carbons. The two carbons of the ethynyl group will have characteristic chemical shifts, and the carbon of the cyano group will appear in the downfield region typical for nitriles.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in the amino and cyano groups. The chemical shifts of the nitrile nitrogen and the amino nitrogen would be distinct and sensitive to substituent effects and intermolecular interactions.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| -NH₂ | 4.0 - 6.0 (broad) | - |

| -C≡CH | ~3.0 | ~70 - 90 |

| C-NH₂ | - | ~150 |

| C-CN | - | ~110 |

| C-C≡CH | - | ~100 |

| -C≡N | - | ~115 - 120 |

Note: These are estimated values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the aromatic protons by showing correlations between adjacent protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This experiment allows for the definitive assignment of the protonated aromatic carbons by linking their ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons by observing their long-range couplings to nearby protons. For instance, correlations from the aromatic protons to the carbons of the cyano and ethynyl groups would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could reveal through-space interactions between the amino protons and the adjacent aromatic proton, as well as between the ethynyl proton and a neighboring aromatic proton, helping to confirm the conformation of the molecule in solution.

Solid-state NMR (SS-NMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. For this compound, SS-NMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound will generally give rise to different SS-NMR spectra due to variations in the local chemical environment and intermolecular packing. This makes SS-NMR a valuable tool for polymorph screening and characterization.

Assess Crystallinity: The line widths in SS-NMR spectra are sensitive to the degree of order in the sample. Crystalline materials typically show sharp lines, while amorphous materials exhibit broad signals. This allows for the assessment of the crystallinity of a sample.

Probe Intermolecular Interactions: Techniques such as cross-polarization magic-angle spinning (CP-MAS) can provide information about intermolecular interactions, such as hydrogen bonding involving the amino group, which are critical in determining the crystal packing.

Variable temperature (VT) NMR studies involve recording NMR spectra at different temperatures to investigate dynamic processes. For this compound, VT-NMR could be used to study:

Rotational Dynamics: The rotation around the C-NH₂ bond may be slow on the NMR timescale at low temperatures, potentially leading to the observation of distinct signals for the two amino protons. As the temperature is increased, the rotation becomes faster, and the two signals would coalesce into a single broad peak and then sharpen.

Intermolecular Exchange: VT-NMR can also probe the dynamics of intermolecular hydrogen bonding. Changes in the chemical shift of the amino protons with temperature can provide information about the strength and dynamics of these interactions.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amino, ethynyl, and nitrile functional groups.

N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of a primary amine.

C≡C-H Stretching: The terminal alkyne will show a sharp, characteristic C-H stretching absorption at approximately 3300 cm⁻¹.

C≡N Stretching: The nitrile group has a strong and sharp absorption band in the region of 2220-2260 cm⁻¹. The conjugation with the aromatic ring may slightly shift this frequency.

C≡C Stretching: The carbon-carbon triple bond of the ethynyl group will have a stretching vibration in the range of 2100-2140 cm⁻¹, which is typically of weak to medium intensity.

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear in the 1590-1650 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Medium |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium | |

| Ethynyl (-C≡CH) | C-H Stretch | ~3300 | Sharp, Medium |

| C≡C Stretch | 2100 - 2140 | Weak to Medium | |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| C=C Stretch | 1450 - 1600 | Medium to Strong |

Note: These are typical ranges and the exact peak positions and intensities can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy for Complementary Vibrational Fingerprinting and Lattice Mode Analysis

Raman spectroscopy serves as a vital analytical tool, offering a complementary vibrational fingerprint to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which are often weak or inactive in IR spectra. For this compound, the Raman spectrum is expected to be dominated by characteristic signals from its key functional groups.

The nitrile (C≡N) and ethynyl (C≡C) stretching vibrations are particularly strong and sharp in Raman spectra due to the significant change in polarizability during these vibrations. researchgate.net The aromatic ring vibrations also produce a series of distinct bands. In the solid state, low-frequency Raman scattering can be used for lattice mode analysis, providing insights into the crystal packing and intermolecular interactions of the compound. These lattice modes, typically observed below 200 cm⁻¹, correspond to the collective motions of molecules within the crystal lattice. nih.gov

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Symmetric Stretch | ~3300-3400 | Medium |

| N-H Asymmetric Stretch | ~3400-3500 | Medium |

| ≡C-H Stretch | ~3300 | Strong, Sharp |

| C≡N Stretch | ~2220-2240 | Strong, Sharp |

| C≡C Stretch | ~2100-2140 | Strong, Sharp |

| C=C Aromatic Ring Stretches | ~1400-1600 | Strong-Medium |

| N-H Bend (Scissoring) | ~1590-1650 | Medium |

| C-N Stretch | ~1250-1350 | Medium |

Computational Prediction of Vibrational Spectra for Band Assignment

To accurately assign the experimental vibrational bands observed in IR and Raman spectra, computational methods are frequently employed. arxiv.orgresearchgate.net Density Functional Theory (DFT) calculations, often using basis sets like B3LYP/6-311++G(d,p), are performed to predict the vibrational frequencies and intensities of this compound. mdpi.com

The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, frequency calculations are performed on this optimized structure to generate a theoretical vibrational spectrum. researchgate.net By comparing the calculated wavenumbers with the experimental data from IR and Raman spectroscopy, each observed band can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds. researchgate.net Potential Energy Distribution (PED) analysis is often used in conjunction with these calculations to quantify the contribution of different internal coordinates to each normal mode of vibration. researchgate.net

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₉H₆N₂), the theoretical monoisotopic mass is 142.0531 Da. uni.lu HRMS analysis, often coupled with techniques like liquid chromatography (LC-HRMS), would be used to measure the mass of the molecular ion and confirm that the experimental value matches this theoretical mass, thereby verifying the molecular formula. nih.govthermofisher.com Common adducts observed in positive ion mode include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₆N₂ | 142.05255 |

| [M+H]⁺ | C₉H₇N₂ | 143.06038 |

| [M+Na]⁺ | C₉H₆N₂Na | 165.04232 |

| [M+K]⁺ | C₉H₆N₂K | 181.01626 |

Data sourced from PubChem predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS or MS²) is employed to gain structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.govnih.gov In a typical MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 143.06) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to create a product ion spectrum. The fragmentation pathways are governed by the chemical structure of the molecule, with cleavages occurring at the weakest bonds or involving stable neutral losses. libretexts.orgwvu.edu Plausible fragmentation pathways for this compound could include the loss of small, stable neutral molecules such as ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), or acetylene (B1199291) (C₂H₂). This fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound. nih.gov

Table 3: Plausible MS/MS Fragmentations for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| 143.06 | HCN (27.01 Da) | 116.05 |

| 143.06 | NH₃ (17.03 Da) | 126.03 |

Advanced Ionization Techniques (e.g., Electrospray Ionization ESI, Atmospheric Pressure Chemical Ionization APCI)

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionic compounds. wikipedia.orgnih.gov It transfers ions already existing in solution into the gas phase. libretexts.org Given the presence of the polar amino and nitrile groups, this compound is an excellent candidate for ESI, particularly in positive ion mode where it would readily form the protonated molecule, [M+H]⁺. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is ideal for analyzing less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgcreative-proteomics.com The sample is first vaporized with heat and then ionized through gas-phase ion-molecule reactions initiated by a corona discharge. nationalmaglab.orgyoutube.com As this compound is a relatively small and likely thermally stable molecule, APCI represents a viable alternative to ESI for its analysis. nih.gov

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides information about the electronic transitions within a molecule.

The UV-Visible absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with its aromatic system. msu.edu The benzene ring acts as the primary chromophore. The amino (-NH₂) group, acting as an auxochrome, and the conjugated ethynyl and nitrile groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. utoronto.ca The spectrum would likely show characteristic bands, and the position and intensity of these bands can be influenced by the solvent polarity. libretexts.org

Many aromatic amines exhibit fluorescence. nih.gov Therefore, emission spectroscopy could be a valuable tool for characterizing this compound. If the molecule is fluorescent, it would be excited at a wavelength corresponding to one of its absorption bands, and it would then emit light at a longer wavelength. nih.gov The resulting emission spectrum, along with the fluorescence quantum yield and lifetime, would provide further insight into the molecule's electronic structure and excited-state properties.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ammonia |

| Acetylene |

| Hydrogen cyanide |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several functional groups that absorb light in the UV-visible region, known as chromophores. These include the benzene ring, the ethynyl group (C≡C), and the nitrile group (C≡N), which together form a conjugated π-system.

The absorption spectrum provides critical information about the molecule's electronic structure. The key electronic transitions expected for this compound are:

π → π* transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are characteristic of the conjugated aromatic and acetylenic systems within the molecule and typically result in strong absorption bands.

n → π* transitions: These transitions involve the promotion of non-bonding electrons (from the lone pair on the amino group's nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

Analysis of the spectrum's λmax (wavelength of maximum absorbance) reveals the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extent of conjugation in the molecule significantly influences this energy gap; greater conjugation typically leads to a smaller gap and a shift of λmax to longer wavelengths (a bathochromic shift).

Table 1: Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Relative Intensity | Information Gained |

| π → π | π bonding to π antibonding | High | Extent of π-conjugation, HOMO-LUMO gap |

| n → π | Non-bonding to π antibonding | Low | Presence of heteroatoms with lone pairs (e.g., Nitrogen) |

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characteristics

Fluorescence and phosphorescence are photoluminescence phenomena that provide insights into the fate of a molecule after it has been electronically excited. When this compound absorbs a photon and reaches an excited state, it can release this energy by emitting a photon.

Fluorescence: This process involves the rapid (nanoseconds) emission of a photon as an electron returns from an excited singlet state to the ground singlet state without a change in electron spin.

Phosphorescence: This is a much slower (microseconds to minutes) emission process that occurs when the electron in the excited singlet state first undergoes intersystem crossing to a triplet state (involving a change in electron spin) before returning to the ground singlet state.

The study of these emissions provides valuable data. An emission spectrum reveals the wavelength distribution of the emitted light, which is typically shifted to longer wavelengths than the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the luminescence process. The molecular structure and local chemical environment heavily influence whether a compound will exhibit significant luminescence.

Table 2: Key Luminescence Parameters for Characterization

| Parameter | Description | Significance |

| Excitation Spectrum | A plot of emission intensity at a fixed wavelength while varying the excitation wavelength. | Helps identify the wavelengths of light that lead to luminescence. |

| Emission Spectrum | A plot of emission intensity versus wavelength at a fixed excitation wavelength. | Reveals the energy and color of the emitted light. |

| Quantum Yield (Φ) | The ratio of the number of photons emitted to the number of photons absorbed. | Measures the efficiency of the fluorescence or phosphorescence process. |

| Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Distinguishes between rapid fluorescence and slow phosphorescence. |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. The parent compound, this compound, is achiral and therefore does not produce a CD signal.

However, CD spectroscopy becomes an indispensable tool for studying chiral derivatives of this compound. If a chiral center is introduced into the molecule, or if it is complexed with a chiral host, the resulting species will interact differently with left- and right-circularly polarized light. The resulting CD spectrum provides unique information about the stereochemistry and three-dimensional conformation of the chiral derivative in solution. For instance, the sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute configuration of stereocenters and the preferred spatial arrangement of the chromophores.

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques are the most powerful methods for determining the precise arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination and Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of the molecular structure of this compound in its crystalline form. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a three-dimensional electron density map of the unit cell, from which the exact position of each atom can be determined.

This analysis provides precise measurements of:

Bond lengths, bond angles, and torsion angles: These parameters define the molecular geometry.

Crystal system and space group: This describes the symmetry and repeating pattern of the crystal lattice.

Intermolecular interactions: SC-XRD reveals how molecules pack together in the crystal. This includes identifying hydrogen bonds (e.g., involving the amino group), π-π stacking interactions between aromatic rings, and other non-covalent forces that govern the crystal's architecture.

Table 3: Information Obtained from Single Crystal XRD

| Data Category | Specific Parameters |

| Unit Cell | Dimensions (a, b, c), Angles (α, β, γ), Volume |

| Crystal System | e.g., Monoclinic, Orthorhombic, Triclinic |

| Space Group | Symmetry elements of the unit cell |

| Atomic Coordinates | Fractional coordinates (x, y, z) for each atom |

| Molecular Geometry | Bond lengths, bond angles, torsion angles |

| Crystal Packing | Intermolecular contacts, hydrogen bonds, π-stacking |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline sample, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid.

PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. Each polymorph will produce a distinct PXRD pattern. This technique is crucial for:

Phase Identification: Comparing the experimental PXRD pattern of a sample to reference patterns allows for the unambiguous identification of the crystalline form present.

Purity Analysis: PXRD can detect the presence of small amounts of a different polymorphic form as an impurity within a bulk sample.

Monitoring Phase Transitions: It can be used to study how the crystalline form changes under different conditions, such as temperature or humidity.

Reactivity and Derivatization Strategies of 2 Amino 6 Ethynylbenzonitrile

Reactions Involving the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a versatile functional handle for a variety of addition and coupling reactions. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing nitrile group on the aromatic ring.

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Diels-Alder Type)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of 2-amino-6-ethynylbenzonitrile (B6173220) is an ideal substrate for Cu(I)-catalyzed cycloaddition with organic azides. This reaction, a cornerstone of "click chemistry," proceeds under mild conditions with high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole linkage. nih.gov The process is widely used in bioconjugation, drug discovery, and materials science. researchgate.netnih.govmdpi.com The reaction transforms the alkyne and an azide (B81097) into a stable triazole ring, linking the benzonitrile (B105546) core to another molecule. nih.gov

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne | Azide | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 2-Amino-6-(1-benzyl-1H-1,2,3-triazol-4-yl)benzonitrile |

Diels-Alder Reactions: The ethynyl group can function as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org For this reaction to proceed efficiently, the dienophile is typically activated by an electron-withdrawing group. libretexts.org In this compound, the electron-withdrawing nature of the nitrile group enhances the electrophilicity of the alkyne, making it a more reactive dienophile. youtube.com Reaction with a conjugated diene, such as cyclopentadiene, would yield a bicyclic adduct. libretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.org

Hydration, Hydroamination, and Hydrohalogenation Reactions

These reactions involve the addition of H-X type molecules across the carbon-carbon triple bond.

Hydration: The acid-catalyzed addition of water across the ethynyl group follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For this compound, this would result in the formation of 2-amino-6-acetylbenzonitrile.

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals, including gold. mdpi.comresearchgate.net This reaction can occur intermolecularly with external amines or intramolecularly. Given the ortho-amino group, this compound is a prime candidate for intramolecular hydroamination. Gold catalysis, in particular, is known to activate alkynes toward nucleophilic attack. beilstein-journals.orgrsc.org A gold-catalyzed 6-endo-dig cyclization would lead to the formation of a substituted indole (B1671886) intermediate, which could be a key step in the synthesis of complex heterocyclic structures. nih.gov

Hydrohalogenation: The addition of hydrogen halides (e.g., H-Cl, H-Br) to the ethynyl group typically follows Markovnikov regioselectivity, yielding a vinyl halide. A second addition can occur to produce a geminal dihalide.

Polymerization and Oligomerization Processes for Conjugated Systems

Terminal alkynes, particularly diethynylarenes, can undergo polymerization to form conjugated polymers with interesting electronic and optical properties. nih.gov While this compound is a monofunctional alkyne, it can be used as a monomer in copolymerization reactions or to end-cap polymer chains. Polymerization can be initiated under various conditions, including thermal treatment or in the gas phase, though such methods can lead to crosslinked, insoluble materials. nih.gov Controlled polymerization would yield polymers with pendant aminobenzonitrile units, which could be further functionalized.

Metalation and Subsequent Functionalization at the Alkyne Terminus

The proton on a terminal alkyne is weakly acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent, to form a metal acetylide. This acetylide is a potent nucleophile that can react with a wide range of electrophiles. This two-step sequence allows for the direct functionalization of the alkyne terminus.

Table 2: Examples of Functionalization via Alkyne Metalation

| Electrophile | Reagent for Metalation | Resulting Functional Group |

|---|---|---|

| Aldehydes/Ketones | n-BuLi | Propargyl alcohol |

| Alkyl halides | n-BuLi | Internal alkyne |

| Carbon dioxide (CO₂) | Grignard Reagent | Propiolic acid |

Furthermore, the terminal alkyne is a key participant in palladium- and copper-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction couples the terminal alkyne with aryl or vinyl halides to form a new carbon-carbon bond, providing a powerful method for constructing complex conjugated systems.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, making the carbon atom electrophilic. libretexts.org This allows for a variety of nucleophilic addition reactions. nih.govchemistrysteps.comresearchgate.net

Nucleophilic Additions to the Nitrile (e.g., Alcohols, Amines, Organometallics)

The electrophilic carbon of the nitrile in this compound is susceptible to attack by various nucleophiles. libretexts.org The presence of the ortho-amino group can influence these reactions through electronic effects or by direct participation.

Addition of Alcohols: In the presence of an acid catalyst, alcohols add to the nitrile group to form an imidate salt. Subsequent hydrolysis of the imidate can yield either an ester or an amide, depending on the reaction conditions.

Addition of Amines: The reaction of the nitrile with primary or secondary amines leads to the formation of amidines. This reaction can be uncatalyzed at high temperatures or facilitated by catalysts such as ytterbium amides, which allow the reaction to proceed under milder conditions. acs.org The resulting amidine is a highly basic functional group with applications in medicinal chemistry.

Addition of Organometallics: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), readily add to the nitrile group. The initial product is an imine anion salt. Aqueous workup and hydrolysis of the intermediate imine lead to the formation of a ketone. This provides a robust method for converting the nitrile into a carbonyl functional group and attaching a new carbon-based substituent.

Table 3: Examples of Nucleophilic Addition to an Aromatic Nitrile (Benzonitrile as analog)

| Nucleophile | Reagent Type | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|

| Methanol (B129727)/HCl | Alcohol | Methyl benzimidate | Methyl benzoate |

| Aniline | Amine | N,N'-Diphenylbenzamidine | N,N'-Diphenylbenzamidine |

| Ethylmagnesium bromide | Organometallic | Iminomagnesium bromide | Propiophenone |

Reduction to Amines and Imine Intermediates

The nitrile group of this compound is susceptible to reduction, a fundamental transformation that typically yields primary amines. This conversion is a valuable synthetic route to produce benzylamine (B48309) derivatives, which are important intermediates in various chemical syntheses. Common reagents for this reduction include metal hydrides and catalytic hydrogenation.

One of the most powerful reducing agents for nitriles is lithium aluminum hydride (LiAlH₄). The reaction generally proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is further reduced to the primary amine. This process is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation is another widely employed method for the reduction of nitriles. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction conditions, such as temperature, pressure, and the choice of catalyst and solvent, can be optimized to achieve high yields of the desired primary amine. For instance, the hydrogenation of benzonitrile to benzylamine can be efficiently catalyzed by rhodium supported on mesoporous silica (B1680970) under mild conditions in the presence of ammonia (B1221849), which can help to suppress the formation of secondary and tertiary amine byproducts. researchgate.net

The reduction of nitriles can also be achieved using other reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. While NaBH₄ alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of catalysts like amorphous nickel powder. rsc.org This system allows for the reduction to proceed under mild, aqueous, and basic conditions. rsc.org For example, various nitriles can be converted to their corresponding amines in good to excellent yields using this method. rsc.org

The expected product from the complete reduction of the nitrile group in this compound is (2-amino-6-ethynylphenyl)methanamine, also known as 2-amino-6-ethynylbenzylamine. This product retains the amino and ethynyl functionalities of the starting material, making it a versatile building block for further chemical transformations. The synthesis of 2-aminobenzylamine derivatives is a key step in the preparation of various heterocyclic compounds, such as 3,4-dihydroquinazolines. beilstein-journals.orgnih.gov

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions | Comments |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, non-selective reducing agent |

| Hydrogen gas (H₂) with catalyst | Raney Ni, Pd/C, or PtO₂; elevated temperature and pressure | Widely used industrial method |

| Sodium borohydride (NaBH₄) / Catalyst | Amorphous Ni powder; aqueous, basic conditions | Milder conditions, enhanced reactivity with catalyst rsc.org |

Hydrolysis to Amides and Carboxylic Acids

The nitrile group of this compound can undergo hydrolysis to yield either an amide or a carboxylic acid, depending on the reaction conditions. This transformation is a fundamental reaction of nitriles and can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

In the presence of a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heat, the nitrile group is hydrolyzed to a carboxylic acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. lumenlearning.comyoutube.comchemistrysteps.com The initially formed imidic acid tautomerizes to the more stable amide. chemistrysteps.com Under forcing conditions (e.g., prolonged heating), the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis:

Under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) with heating, the nitrile group is hydrolyzed to a carboxylate salt. chemistrysteps.comyoutube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Similar to the acid-catalyzed process, the amide can be further hydrolyzed under the reaction conditions to a carboxylate salt and ammonia. youtube.com Acidification of the reaction mixture after hydrolysis is necessary to obtain the free carboxylic acid. youtube.com

The hydrolysis of nitriles can sometimes be challenging, especially for sterically hindered nitriles. However, the presence of a neighboring amino group, as in 2-aminobenzonitriles, can facilitate the hydrolysis. For instance, in the case of 2-aminoadamantane-2-carbonitrile, direct hydrolysis with mineral acids or alkalis is difficult. However, prior benzoylation of the amino group allows for a more facile acid-catalyzed hydrolysis to the corresponding α-benzamido acid and subsequently the α-amino acid. researchgate.net

The initial product of the partial hydrolysis of this compound is 2-amino-6-ethynylbenzamide. This compound is a useful synthetic intermediate in its own right. For example, 2-aminobenzamide (B116534) can be synthesized from 2-aminobenzonitrile (B23959) via dehydration using reagents like phenylphosphonic dichloride in pyridine. chemicalbook.com Complete hydrolysis would yield 2-amino-6-ethynylbenzoic acid.

Table 2: Conditions for the Hydrolysis of Nitriles

| Reaction | Reagents and Conditions | Primary Product |

| Acid-Catalyzed Hydrolysis | Aqueous H₂SO₄ or HCl, heat | Carboxylic acid |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat, followed by acidification | Carboxylic acid |

| Partial Hydrolysis (Base-Catalyzed) | Milder basic conditions (e.g., lower temperature) | Amide |

Cyclization Reactions to Form Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Triazines, Tetrazoles)

The presence of both an amino and a nitrile group in an ortho relationship on the benzene (B151609) ring makes this compound a versatile precursor for the synthesis of various fused nitrogen-containing heterocycles. These cyclization reactions are of significant interest as the resulting heterocyclic scaffolds are prevalent in medicinal chemistry and materials science. While specific examples for pyrimidines, triazines, and tetrazoles directly from this compound are not extensively detailed in the provided context, the reactivity of the closely related 2-aminobenzonitrile serves as an excellent model for these transformations.

A common strategy involves the reaction of 2-aminobenzonitrile with various reagents to construct the heterocyclic ring. For example, the synthesis of quinazoline-2,4-diones can be achieved by the cyclization of 2-aminobenzonitriles in the presence of a carbonyl equivalent. One such method involves heating 2-aminobenzonitrile derivatives with dimethylformamide and zinc chloride, which acts as a carbonyl source through in situ hydrolysis.

Furthermore, 2-aminobenzonitrile can react with carbon dioxide in the presence of a suitable catalyst to form quinazoline-2,4(1H,3H)-dione. This reaction represents a green chemical approach by utilizing CO₂ as a C1 building block.

The reaction of 2-aminobenzonitrile with isothiocyanates can lead to the formation of quinazoline (B50416) derivatives. For example, reaction with aryl magnesium bromide followed by treatment with an isothiocyanate in the presence of sodium hydroxide in water can produce N,4-substituted quinazolines in good yields. researchgate.net

While the provided search results focus more on the synthesis of quinolines and quinazolines, the general reactivity pattern of 2-aminobenzonitrile suggests its potential for the synthesis of other heterocycles. For instance, reaction with reagents containing a N-C-N, N-N-C, or N-N-N fragment could potentially lead to the formation of fused pyrimidines, triazines, or tetrazoles, respectively. The specific reaction conditions and reagents would need to be tailored to achieve the desired heterocyclic system.

Reactions at the Amino Group

Acylation, Sulfonylation, and Alkylation Reactions

The amino group of this compound is a nucleophilic center and can readily undergo a variety of reactions, including acylation, sulfonylation, and alkylation. These transformations are essential for the synthesis of a wide range of derivatives with modified electronic and steric properties, which can be crucial for tuning the biological activity or material properties of the resulting compounds.

Acylation:

Acylation of the amino group is a common transformation that involves the reaction with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. For example, 2-aminobenzonitrile can be acylated by reaction with anhydrides, isocyanates, or ethyl chloroformate at room temperature. chemicalbook.com The resulting N-acyl derivatives are important intermediates in the synthesis of various heterocyclic compounds, such as 4-arylaminoquinazolines. chemicalbook.com

Sulfonylation:

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, in the presence of a base like pyridine. This reaction leads to the formation of a sulfonamide. For instance, a general procedure for the sulfonylation of amino groups involves reacting the amine with tosyl chloride or methanesulfonyl chloride in pyridine. The sulfonamide products are often stable crystalline solids.

Alkylation:

Alkylation of the amino group introduces an alkyl substituent and can be achieved by reacting with an alkyl halide, such as methyl iodide. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity. For example, the alkylation of an amide derivative of 2-aminobenzonitrile has been reported using methyl iodide. youtube.com It is important to control the reaction conditions to avoid over-alkylation, which can lead to the formation of secondary and tertiary amines.

Table 3: Common Reagents for the Derivatization of the Amino Group

| Reaction | Reagent | Product |

| Acylation | Acetic anhydride, Acetyl chloride | N-acetyl derivative |

| Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl derivative |

| Alkylation | Methyl iodide | N-methyl derivative |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate that can undergo a wide range of subsequent transformations, most notably the Sandmeyer reactions.

The Sandmeyer reaction allows for the replacement of the diazonium group with various substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, by reacting the diazonium salt with the corresponding copper(I) salt (CuCl, CuBr, CuCN) or in the case of the hydroxyl group, by heating in water. The use of complex cyanides, such as K₃[Cu(CN)₄], has been shown to be effective in the Sandmeyer cyanation of anilines, providing good yields of the corresponding benzonitriles. researchgate.net

For weakly basic amines, such as those with multiple electron-withdrawing groups, diazotization in aqueous mineral acid can be difficult. In such cases, the reaction can be carried out in organic solvents using nitrosyl compounds like nitrosylsulfuric acid. lumenlearning.com The resulting diazonium salt solutions are suitable for use in Sandmeyer reactions. lumenlearning.com

In the context of this compound, diazotization followed by a Sandmeyer reaction would allow for the introduction of a variety of substituents at the 2-position of the benzene ring, further expanding the synthetic utility of this compound. For example, a Sandmeyer reaction of a diazotized derivative of 2-aminobenzonitrile with copper(I) bromide has been used to introduce a bromine atom, which can then be used in subsequent cross-coupling reactions.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid- or base-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of imines from 2-aminobenzonitrile and its derivatives is often the first step in the synthesis of various heterocyclic compounds. For instance, the condensation of 2-aminobenzonitrile with different substituted aliphatic aldehydes and ketones in the presence of sodium hydroxide as a catalyst yields imine derivatives. chemistrysteps.comrsc.org These imines can then undergo intramolecular cyclization to afford 4-aminoquinoline (B48711) derivatives. chemistrysteps.comrsc.org